- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,

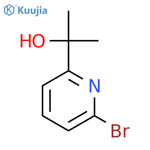

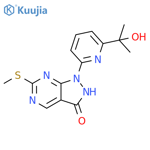

Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)

![2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure](https://de.kuujia.com/scimg/cas/955369-56-9x500.png)

955369-56-9 structure

Produktname:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

- C17H19N5O2S

- CTAHQYLRFXBFKB-UHFFFAOYSA-N

- 6463AC

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

- AX8237640

- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol

- CID 67170189

- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)

- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(

- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

- 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-

- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- O10638

- SCHEMBL1810979

- 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE

- AKOS016007138

- MFCD19443207

- DTXSID20736551

- DS-17754

- 955369-56-9

- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

- CS-M1027

- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one

-

- MDL: MFCD19443207

- Inchi: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3

- InChI-Schlüssel: CTAHQYLRFXBFKB-UHFFFAOYSA-N

- Lächelt: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2

Berechnete Eigenschaften

- Genaue Masse: 357.12594604g/mol

- Monoisotopenmasse: 357.12594604g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 25

- Anzahl drehbarer Bindungen: 5

- Komplexität: 517

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 108

- XLogP3: 2.1

Experimentelle Eigenschaften

- Dichte: 1.39±0.1 g/cm3(Predicted)

- Siedepunkt: 565.6±60.0 °C(Predicted)

- pka: 13.25±0.29(Predicted)

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C(BD237640)

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM151713-250mg |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 250mg |

$617 | 2024-07-18 | |

| Chemenu | CM151713-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$916 | 2021-08-05 | |

| Ambeed | A272272-100mg |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 100mg |

$385.0 | 2025-03-03 | |

| Ambeed | A272272-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$1178.0 | 2025-03-03 | |

| Ambeed | A272272-5g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95 % | 5g |

$4018.00 | 2021-07-07 | |

| Matrix Scientific | 096545-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95% |

955369-56-9 | 95% | 1g |

$1647.00 | 2023-09-08 | |

| Chemenu | CM151713-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$1285 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW776-250mg |

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one |

955369-56-9 | 95+% | 250mg |

4452CNY | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0106-250MG |

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one |

955369-56-9 | 95% | 250MG |

¥ 2,765.00 | 2023-04-12 | |

| A2B Chem LLC | AI64475-1g |

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |

955369-56-9 | 95% | 1g |

$860.00 | 2024-07-18 |

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 4 h, 95 °C; 95 °C → rt

1.2 Reagents: Ammonia Solvents: Water

1.2 Reagents: Ammonia Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C

Referenz

- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy, ChemMedChem, 2018, 13(16), 1681-1694

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 80 °C

Referenz

- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate , Cuprous iodide Solvents: 1,4-Dioxane ; 5 h, 105 °C

Referenz

- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity, ACS Chemical Biology, 2017, 12(7), 1883-1892

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt; overnight, 95 °C; 95 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 100 °C

Referenz

- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C

Referenz

- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Solvents: 1,4-Dioxane ; overnight, 95 °C

Referenz

- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C

Referenz

- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells, ACS Chemical Biology, 2016, 11(4), 921-930

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 90 °C; 18 h, 90 °C

Referenz

- WEE1 protein degrading agent, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 120 °C

Referenz

- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 4 h, rt → 100 °C

Referenz

- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C

Referenz

- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 48 h, 90 °C

Referenz

- 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine , Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 80 °C

Referenz

- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate ; overnight, 95 °C

Referenz

- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; overnight, 100 °C

Referenz

- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents, World Intellectual Property Organization, , ,

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials

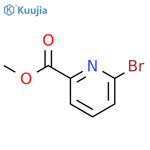

- Methyl 6-bromopyridine-2-carboxylate

- 2-(6-Bromopyridin-2-yl)propan-2-ol

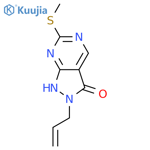

- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester

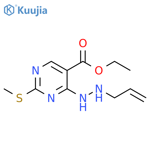

- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Verwandte Literatur

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

4. Book reviews

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one) Verwandte Produkte

- 959584-21-5((3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one)

- 1261467-97-3(3-(Difluoromethoxy)-4-fluoro-4'-(trifluoromethyl)biphenyl)

- 1798459-19-4(N-(2-cyclopropyl-2-hydroxypropyl)-1-methyltriazole-4-carboxamide)

- 1326913-94-3(1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)

- 442557-15-5(4-(3-methylpiperidin-1-yl)sulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide)

- 500876-19-7(Carbamic acid, [2-(2-bromophenyl)ethyl]methyl-, 1,1-dimethylethyl ester)

- 2760889-78-7(3-Methylamino-cyclopentanol hydrochloride)

- 858765-20-5(3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl N,N-dimethylcarbamate)

- 147993-48-4(propan-2-yl 2,5-dihydroxybenzoate)

- 2490431-92-8(1-(5-bromopyridin-2-yl)-3-azabicyclo3.1.0hexane dihydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

Reinheit:99%/99%/99%/99%

Menge:50mg/100mg/250mg/1g

Preis ($):204.0/346.0/508.0/1060.0